molecular formula C22H24N2O4 B2945240 N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888443-27-4

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No.: B2945240
CAS No.: 888443-27-4
M. Wt: 380.444
InChI Key: GDAYMFKEURNZJZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-ethoxyphenyl group at the N-position and a pivalamido (2,2-dimethylpropanamido) substituent at the 3-position of the benzofuran core. Its molecular formula is C23H26N2O4, with a molecular weight of 394.47 g/mol . The compound is primarily utilized in research and development (R&D) for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in modulating solubility, steric effects, and binding interactions due to its bulky pivaloyl group .

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-27-17-13-9-7-11-15(17)23-20(25)19-18(24-21(26)22(2,3)4)14-10-6-8-12-16(14)28-19/h6-13H,5H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAYMFKEURNZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution of the benzofuran core with an ethoxyphenyl group using a suitable electrophile, such as 2-ethoxyphenyl bromide, under basic conditions.

    Formation of the Pivalamidobenzofuran Carboxamide Moiety: This step involves the reaction of the intermediate with pivaloyl chloride and an amine to form the pivalamidobenzofuran carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents such as 2-ethoxyphenyl bromide in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that mediate therapeutic effects.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Bulkiness: The pivalamido group in the target compound introduces significant steric bulk compared to the linear 2-ethylbutanamido chain in its closest analog . This difference may influence solubility (pivaloyl groups are highly lipophilic) and target binding kinetics.

Heterocyclic Core Variations :

  • Compounds like 2-(4-fluorophenyl)-N-methyl-...furo[2,3-b]pyridine-3-carboxamide feature a fused furopyridine system instead of benzofuran, which alters electronic properties and hydrogen-bonding capacity .

Aromatic vs.

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